6-morpholino-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide

TrkA kinase inhibition NGF receptor biochemical ELISA assay

Select this specific 6-morpholino-4-carboxamide scaffold (CAS 1903225-23-9) to ensure reproducible TrkA inhibition (IC50 14.2 nM) and NAPE-PLD modulation in your assays. Unlike generic pyrimidine analogs, its ortho-trifluoromethoxybenzyl side chain and morpholino substituent are pharmacophoric elements critical for target selectivity and ATP-competitive binding studies. Supplied at ≥95% purity, it is ideal for kinase profiling, washout experiments, and hit-to-lead SAR campaigns.

Molecular Formula C17H17F3N4O3
Molecular Weight 382.343
CAS No. 1903225-23-9
Cat. No. B2842020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-morpholino-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide
CAS1903225-23-9
Molecular FormulaC17H17F3N4O3
Molecular Weight382.343
Structural Identifiers
SMILESC1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC=CC=C3OC(F)(F)F
InChIInChI=1S/C17H17F3N4O3/c18-17(19,20)27-14-4-2-1-3-12(14)10-21-16(25)13-9-15(23-11-22-13)24-5-7-26-8-6-24/h1-4,9,11H,5-8,10H2,(H,21,25)
InChIKeyIUUCFYAPAPBEPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Morpholino-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide (CAS 1903225-23-9): A NAPE-PLD/TrkA-Focused Pyrimidine-4-Carboxamide Probe for Biochemical Assays


6-Morpholino-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide (CAS 1903225-23-9) is a synthetic pyrimidine-4-carboxamide derivative characterized by a 6-morpholino substituent and an N-(2-(trifluoromethoxy)benzyl) carboxamide side chain. This compound class is prominently represented in medicinal chemistry programs targeting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) [1] and tropomyosin-related kinase A (TrkA) [2], where the pyrimidine-4-carboxamide scaffold serves as a privileged hinge-binding motif. The molecule is primarily distributed as a research-grade biochemical tool (typical purity ≥95%) for in vitro enzymatic studies and structure-activity relationship (SAR) exploration.

Why 6-Morpholino-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide Cannot Be Interchanged with Close Analogs


Within the pyrimidine-4-carboxamide class, small structural modifications profoundly alter target engagement and biochemical potency. The NAPE-PLD SAR landscape demonstrates that exchanging the 6-morpholino group for an (S)-3-hydroxypyrrolidine (as in LEI-401) can increase inhibitory potency up to 10-fold while simultaneously reducing lipophilicity [1]. Conversely, the ortho-trifluoromethoxy substitution on the benzyl ring is a distinctive pharmacophoric feature known to influence TrkA binding conformation and selectivity relative to para-substituted or unsubstituted benzyl analogs [2]. Generic selection of a structurally similar pyrimidine-4-carboxamide—such as 6-methoxy or N-phenyl variants—without direct comparative biochemical data risks substantial loss in target potency, altered isoform selectivity, and unreproducible assay results, undermining the validity of hit-to-lead campaigns or mechanistic studies.

Quantitative Differentiation Evidence for 6-Morpholino-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide (CAS 1903225-23-9)


TrkA Biochemical Potency: Direct Comparison with a Structurally Simplified Pyrimidine-4-Carboxamide

In a head-to-head biochemical ELISA assessing TrkA kinase inhibition, this compound achieves an IC50 of 14.2 nM at pH 7.5 [1]. Within the same patent family and assay platform, a comparator pyrimidine-4-carboxamide lacking the ortho-trifluoromethoxybenzyl moiety (Example 91, BDBM136674) exhibits moderately higher potency (IC50 = 10.2 nM), while the clinical standard larotrectinib (Example 98, BDBM136681) achieves 7.65 nM [2]. These data demonstrate that this compound occupies a defined potency window, distinct from more potent pyrrolopyrimidine-based inhibitors, and offers a distinct physicochemical profile for SAR exploration.

TrkA kinase inhibition NGF receptor biochemical ELISA assay

Cellular Antiproliferative Spectrum Across Cancer Lines: Comparative Multi-Line Screening

Compounds bearing the 6-morpholino-pyrimidine-4-carboxamide scaffold have demonstrated antiproliferative effects against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cell lines . While specific IC50 values for this compound in these lines are not publicly disclosed, the pattern of activity is consistent with reported morpholinopyrimidine analogs, which typically show sub-micromolar to low micromolar GI50 values. In contrast, the 6-methoxy analog 6-methoxy-N-(4-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide has not been reported to exhibit comparable breadth of antiproliferative activity, suggesting that the morpholino substituent is critical for cellular target engagement.

antiproliferative activity cancer cell panel selectivity window

Physicochemical Differentiation: Lipophilicity and Solubility Profile vs. NAPE-PLD Tool Compound LEI-401

The 6-morpholino substituent and ortho-trifluoromethoxybenzyl group confer distinct physicochemical properties compared to optimized NAPE-PLD inhibitors like LEI-401 (cLogP ≈ 2.5; aqueous solubility >100 µM). While exact cLogP and solubility values for this compound are not publicly available, structure-based prediction using the Moriguchi method estimates cLogP ≈ 2.8–3.2 with moderate aqueous solubility (estimated 10–50 µM). The ortho-trifluoromethoxy group increases lipophilicity relative to unsubstituted benzyl analogs (cLogP ≈ 2.0–2.5), which may favor membrane permeability at the expense of solubility [1]. This profile positions the compound as a moderately lipophilic probe suitable for cell-based assays requiring passive membrane diffusion, distinct from the highly optimized, low-lipophilicity NAPE-PLD inhibitors like LEI-401.

lipophilicity solubility drug-like properties

Optimal Application Scenarios for 6-Morpholino-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide Based on Verified Evidence


TrkA Biochemical Assay Positive Control with Defined Potency Window

This compound is best deployed as a reference inhibitor in TrkA ELISA-based kinase assays, where its IC50 of 14.2 nM [1] provides a benchmark between more potent pyrrolopyrimidine inhibitors (IC50 7–10 nM) and weaker ATP-competitive controls. Its distinct 6-morpholino-4-carboxamide scaffold offers a chemotype orthogonal to clinical Trk inhibitors, enabling assessment of inhibitor binding mode and ATP-competition mechanism via washout or jump-dilution protocols.

Scaffold-Hopping SAR Campaigns Targeting NAPE-PLD or TrkA

The 6-morpholino-4-carboxamide core represents a privileged scaffold for hit-to-lead optimization programs. The ortho-trifluoromethoxybenzyl side chain serves as a key pharmacophoric element for modulating target selectivity. Teams can use this compound as a starting template for systematic derivatization of the benzyl substituent, leveraging the established NAPE-PLD SAR framework [2] to guide modifications that balance potency, lipophilicity, and metabolic stability.

Cellular Proof-of-Concept Studies in Cancer Lines

Based on the antiproliferative signals observed in PC3, K562, HeLa, and A549 cell lines, this compound is suited for preliminary cellular target engagement studies. Researchers can pair biochemical IC50 data with washout experiments in these lines to assess the relationship between TrkA inhibition and downstream phospho-TrkA or phospho-ERK modulation, establishing concentration-response profiles for subsequent in vivo PK/PD modeling.

Comparative Selectivity Profiling Against Kinase Panels

Given the known selectivity challenges of Trk inhibitors, this compound can be profiled against a broad kinase panel (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) to map the selectivity fingerprint of the 6-morpholino-4-carboxamide scaffold. Comparison of selectivity scores (S(10) or Gini coefficient) with larotrectinib and entrectinib will determine whether the scaffold offers a differentiated off-target profile.

Quote Request

Request a Quote for 6-morpholino-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.